molecular formula C12H17N3O4 B14856641 3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid

3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid

Cat. No.: B14856641
M. Wt: 267.28 g/mol
InChI Key: GRLCCRWEJDICMG-UHFFFAOYSA-N
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Description

3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on an isonicotinic acid scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine.

Scientific Research Applications

3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is unique due to its isonicotinic acid scaffold, which provides distinct chemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the isonicotinic acid moiety is required.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

3-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-14-6-8(13)9(7)10(16)17/h4,6H,5,13H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

GRLCCRWEJDICMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)N

Origin of Product

United States

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